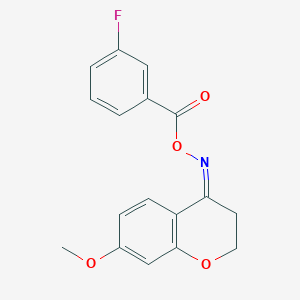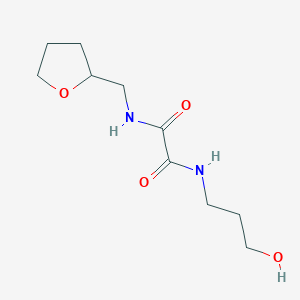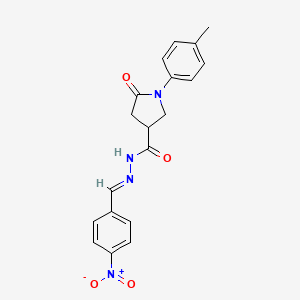
1-(4-methylphenyl)-N'-(4-nitrobenzylidene)-5-oxo-3-pyrrolidinecarbohydrazide
Overview
Description
1-(4-methylphenyl)-N'-(4-nitrobenzylidene)-5-oxo-3-pyrrolidinecarbohydrazide, also known as MNOP, is a chemical compound that has been widely studied for its potential applications in scientific research. MNOP is a hydrazide derivative that exhibits a range of interesting biochemical and physiological effects, making it a promising candidate for use in various fields of research.
Mechanism of Action
The mechanism of action of 1-(4-methylphenyl)-N'-(4-nitrobenzylidene)-5-oxo-3-pyrrolidinecarbohydrazide is still not fully understood, but it is thought to act by inhibiting various enzymes and signaling pathways involved in cancer cell growth and proliferation. 1-(4-methylphenyl)-N'-(4-nitrobenzylidene)-5-oxo-3-pyrrolidinecarbohydrazide has been shown to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and cell division. 1-(4-methylphenyl)-N'-(4-nitrobenzylidene)-5-oxo-3-pyrrolidinecarbohydrazide has also been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
1-(4-methylphenyl)-N'-(4-nitrobenzylidene)-5-oxo-3-pyrrolidinecarbohydrazide has been found to exhibit a range of interesting biochemical and physiological effects, including potent anticancer activity, anti-angiogenic activity, and anti-inflammatory activity. 1-(4-methylphenyl)-N'-(4-nitrobenzylidene)-5-oxo-3-pyrrolidinecarbohydrazide has also been shown to exhibit neuroprotective effects, making it a promising candidate for use in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(4-methylphenyl)-N'-(4-nitrobenzylidene)-5-oxo-3-pyrrolidinecarbohydrazide in lab experiments is its potent anticancer activity, which makes it a promising candidate for use in cancer research. 1-(4-methylphenyl)-N'-(4-nitrobenzylidene)-5-oxo-3-pyrrolidinecarbohydrazide also exhibits a range of other interesting properties, including anti-angiogenic and anti-inflammatory activity. However, one of the main limitations of using 1-(4-methylphenyl)-N'-(4-nitrobenzylidene)-5-oxo-3-pyrrolidinecarbohydrazide in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are a number of potential future directions for research on 1-(4-methylphenyl)-N'-(4-nitrobenzylidene)-5-oxo-3-pyrrolidinecarbohydrazide. One area of interest is in the development of novel 1-(4-methylphenyl)-N'-(4-nitrobenzylidene)-5-oxo-3-pyrrolidinecarbohydrazide analogs with improved solubility and bioavailability. Another area of interest is in the development of 1-(4-methylphenyl)-N'-(4-nitrobenzylidene)-5-oxo-3-pyrrolidinecarbohydrazide-based drug delivery systems, which could improve the efficacy and specificity of 1-(4-methylphenyl)-N'-(4-nitrobenzylidene)-5-oxo-3-pyrrolidinecarbohydrazide in cancer treatment. Finally, further research is needed to fully elucidate the mechanism of action of 1-(4-methylphenyl)-N'-(4-nitrobenzylidene)-5-oxo-3-pyrrolidinecarbohydrazide and to better understand its potential applications in various fields of research.
Scientific Research Applications
1-(4-methylphenyl)-N'-(4-nitrobenzylidene)-5-oxo-3-pyrrolidinecarbohydrazide has been found to exhibit a range of interesting properties that make it a promising candidate for use in scientific research. One of the most promising applications of 1-(4-methylphenyl)-N'-(4-nitrobenzylidene)-5-oxo-3-pyrrolidinecarbohydrazide is in the field of cancer research, where it has been shown to exhibit potent anticancer activity against a range of cancer cell lines. 1-(4-methylphenyl)-N'-(4-nitrobenzylidene)-5-oxo-3-pyrrolidinecarbohydrazide has also been studied for its potential to inhibit angiogenesis, which is the process by which new blood vessels are formed in tumors.
properties
IUPAC Name |
1-(4-methylphenyl)-N-[(E)-(4-nitrophenyl)methylideneamino]-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4/c1-13-2-6-16(7-3-13)22-12-15(10-18(22)24)19(25)21-20-11-14-4-8-17(9-5-14)23(26)27/h2-9,11,15H,10,12H2,1H3,(H,21,25)/b20-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSLXJIYGGKPLQE-RGVLZGJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-benzyl-2-cyano-3-[5-(phenylthio)-2-furyl]acrylamide](/img/structure/B3909616.png)
![4-(3-{1-[(4-methyl-1H-imidazol-2-yl)methyl]-3-piperidinyl}propanoyl)morpholine](/img/structure/B3909619.png)
![N-[1-(1H-benzimidazol-2-yl)-2-(2-furyl)vinyl]-4-methylbenzamide](/img/structure/B3909627.png)
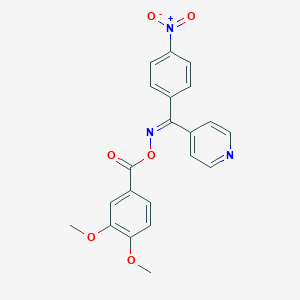
![1-methyl-1H-indole-2,3-dione 3-[O-(2-chlorobenzoyl)oxime]](/img/structure/B3909652.png)
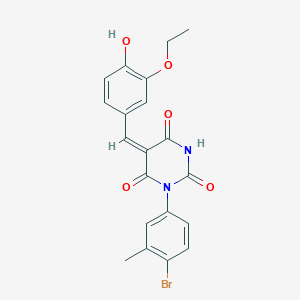
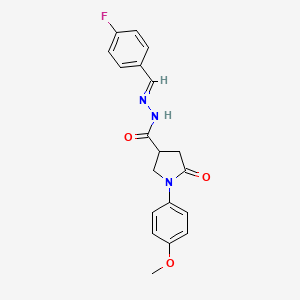
![3-[3-acetyl-5-(acetylamino)-2-methyl-2,3-dihydro-1,3,4-thiadiazol-2-yl]phenyl benzoate](/img/structure/B3909675.png)
![4-phenyl-1-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-1,2,3,6-tetrahydropyridine](/img/structure/B3909682.png)
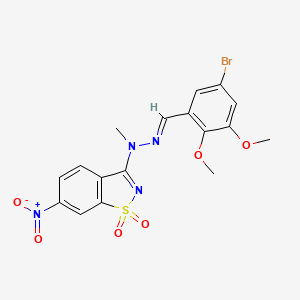
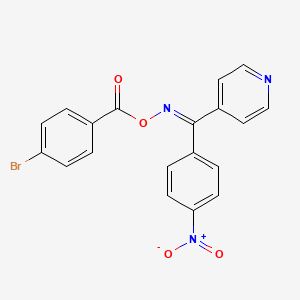
![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B3909719.png)
